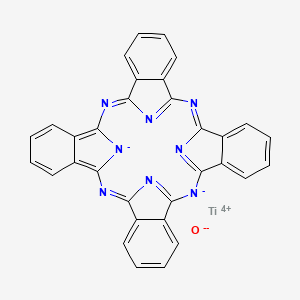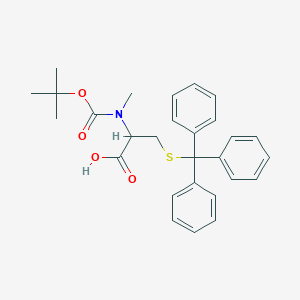
N-Boc-N-methyl-S-trityl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-N-methyl-S-trityl-L-cysteine: is a derivative of the amino acid cysteine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, the sulfur atom is protected by a trityl group, and the amino group is methylated. This compound is commonly used in peptide synthesis and serves as a protected form of cysteine to prevent unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-methyl-S-trityl-L-cysteine typically involves the following steps:
Protection of the Sulfur Group: The sulfur atom of L-cysteine is protected by reacting it with trityl chloride in the presence of a base such as triethylamine. This forms S-trityl-L-cysteine.
Protection of the Amino Group: The amino group is then protected by reacting the S-trityl-L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, forming N-Boc-S-trityl-L-cysteine.
Methylation of the Amino Group: Finally, the amino group is methylated using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves using automated peptide synthesizers and optimizing reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Boc-N-methyl-S-trityl-L-cysteine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and trityl protecting groups can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The compound can undergo substitution reactions at the sulfur atom or the amino group.
Oxidation and Reduction Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while trityl deprotection can be achieved using mild acids like acetic acid.
Substitution: Methyl iodide is used for methylation of the amino group.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Major Products:
Deprotected Cysteine: Removal of protecting groups yields free cysteine.
Methylated Derivatives: Methylation reactions yield N-methylated cysteine derivatives.
Scientific Research Applications
N-Boc-N-methyl-S-trityl-L-cysteine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the protecting groups prevent unwanted side reactions.
Bioconjugation: The compound is used in bioconjugation reactions to attach cysteine residues to other molecules.
Drug Development: It serves as an intermediate in the synthesis of cysteine-containing drugs and bioactive peptides.
Biological Studies: The compound is used in studies involving cysteine metabolism and the role of cysteine residues in proteins.
Mechanism of Action
The mechanism of action of N-Boc-N-methyl-S-trityl-L-cysteine involves the protection of the cysteine residue during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the trityl group protects the sulfur atom. This allows for selective reactions at other functional groups without affecting the cysteine residue .
Comparison with Similar Compounds
N-Boc-S-trityl-L-cysteine: Similar to N-Boc-N-methyl-S-trityl-L-cysteine but without the methylation of the amino group.
N-Boc-L-cysteine: Lacks the trityl protection on the sulfur atom.
N-methyl-L-cysteine: Lacks both Boc and trityl protecting groups.
Uniqueness: this compound is unique due to the combination of Boc and trityl protecting groups along with the methylation of the amino group. This provides enhanced stability and selectivity during peptide synthesis compared to other similar compounds .
Properties
Molecular Formula |
C28H31NO4S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29(4)24(25(30)31)20-34-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3,(H,30,31) |
InChI Key |
IWQYQHAVCMXYML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12509034.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12509043.png)
![(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12509051.png)
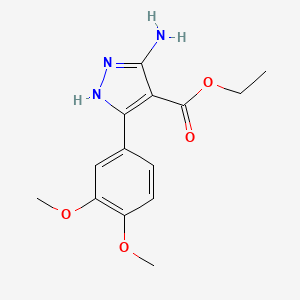
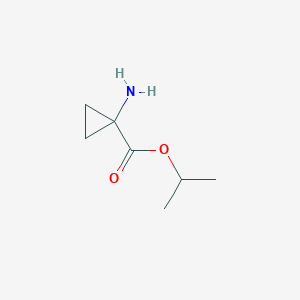
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride](/img/structure/B12509059.png)
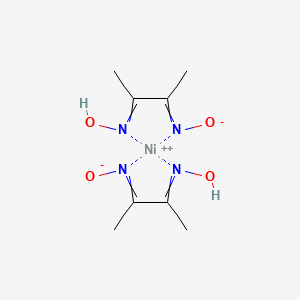
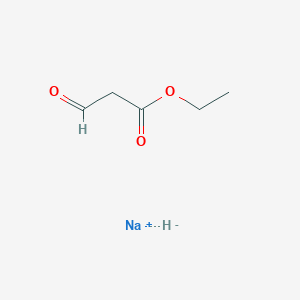

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid](/img/structure/B12509078.png)

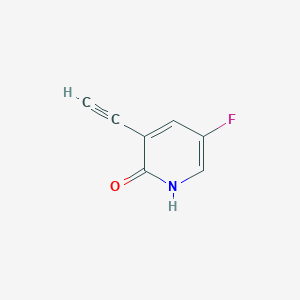
![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chromen-4-one](/img/structure/B12509095.png)
